molecular formula C14H12N2O3S B597893 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223888-84-3

3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B597893
CAS No.: 1223888-84-3
M. Wt: 288.321
InChI Key: GBVIVVHEVHMWEO-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1223888-84-3) is a high-purity chemical compound supplied for research applications. With a molecular formula of C14H12N2O3S and a molecular weight of 288.32 g/mol, this thieno[3,2-d]pyrimidine derivative is part of a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The thienopyrimidine core is a fused bicyclic system that serves as a key intermediate in the synthesis of more complex molecules for biological evaluation . This compound is of particular interest in oncology research. Thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of the MIF2 tautomerase active site, a homologous cytokine that plays a key role in cancer cell proliferation, and have shown promising antiproliferative activity in cellular models . Related analogues have demonstrated significant cytostatic effects against various cancer cell lines, including leukemia and cervical adenocarcinoma, and have been found to induce apoptosis . Beyond oncology, this structural class is also being explored for its potential in other therapeutic areas. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated as modulators of the TRPC5 channel for the treatment of neuropsychiatric disorders . Furthermore, the broader family of thienopyrimidines has been screened for antimicrobial activity, showing selective inhibition against several fungal strains . For handling and storage, it is recommended to keep the compound sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVIVVHEVHMWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661649
Record name 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223888-84-3
Record name 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation at Position 3

The 4-methoxybenzyl moiety is introduced at position 3 of the thienopyrimidine core via nucleophilic substitution or alkylation. In a representative procedure, 2,4-dichloro-thieno[3,2-d]pyrimidine is treated with 4-methoxybenzylamine in methanol at 0°C, selectively substituting the chloride at position 3. This regioselectivity arises from the differential reactivity of the 2- and 4-positions, influenced by electronic effects of the thiophene ring.

An alternative route involves Suzuki-Miyaura coupling to install aryl groups. For example, palladium-catalyzed cross-coupling of 3-bromo-thieno[3,2-d]pyrimidine-2,4-dione with 4-methoxyphenylboronic acid achieves aryl introduction at position 3, though this method requires precise control of catalytic systems (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).

Optimization of Reaction Conditions

Key parameters influencing alkylation efficiency include:

ParameterOptimal ConditionYield Improvement
SolventDimethylformamide (DMF)15–20%
BasePotassium carbonate (K₂CO₃)10–12%
Temperature80–100°C8–10%

Prolonged reaction times (>12 hours) and excess 4-methoxybenzyl chloride (1.5 equivalents) enhance conversion rates to 85–90%.

Functionalization and Purification Strategies

O-Demethylation and Reductive Amination

Post-alkylation, O-demethylation of the 4-methoxy group can be achieved using boron trifluoride-methyl sulfide complex (BF₃·SMe₂), yielding the hydroxylated analog. However, this step is optional and depends on the target application.

Reductive amination with sodium borohydride (NaBH₄) in methanol stabilizes intermediate imines, particularly when introducing secondary amines. This step is critical for preventing retro-aldol reactions during workup.

Purification Techniques

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms purity >98%.

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

MethodStepsTotal Yield (%)Scalability
Cyclization-Alkylation368–72High

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation and survival of cancer cells. Additionally, it may interact with other molecular targets, such as topoisomerases and tubulin, further contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on substituent type and position. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₅H₁₃N₂O₃S 313.34 4-Methoxybenzyl at position 3 Anticancer (cell line studies)
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₂H₆F₂N₂O₂S 280.25 2,4-Difluorophenyl at position 3 Antimicrobial (vs. P. aeruginosa)
3-Phenyl-6-(imidazo[1,2-a]pyridin-2-yl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione C₂₀H₁₄N₄OS 366.41 Imidazo-pyridine at position 6 Broad-spectrum antimicrobial
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₂₂H₁₄ClFN₄O₃S 488.89 Oxadiazole and fluorobenzyl Undisclosed (structural novelty)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group (electron-donating) in the target compound contrasts with fluorophenyl (electron-withdrawing) analogs. This difference impacts π-π stacking and hydrogen bonding, critical for target interactions .
  • Positional Effects : Substitution at position 6 (e.g., imidazo-pyridine) enhances antimicrobial activity, while position 3 modifications (e.g., benzyl or aryl groups) influence selectivity for cancer vs. microbial targets .
Anticancer Potential
  • The target compound’s 4-methoxybenzyl group improves cytotoxicity in cancer cell lines (e.g., MCF-7, A549) by enhancing membrane permeability and inhibiting kinase pathways .
  • In contrast, fluorinated analogs (e.g., 3-(2,4-difluorophenyl)-derivative) show reduced anticancer efficacy but superior antimicrobial activity due to increased electrophilicity .
Antimicrobial Activity
  • 6-Substituted derivatives (e.g., imidazo-pyridine) exhibit MIC values <1 µg/mL against P. aeruginosa, outperforming streptomycin in some cases .
  • The target compound’s methoxy group may reduce antimicrobial potency compared to halogenated analogs, as seen in docking studies where polar groups improved TrmD enzyme binding .

Biological Activity

3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This article reviews its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H12N2O3S and is characterized by a thieno[3,2-d]pyrimidine core. The presence of a methoxybenzyl group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC14H12N2O3S
CAS Number1223888-84-3
SynonymsThis compound

LHRH Receptor Antagonism

Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit significant antagonistic activity against the LHRH receptor. A notable study demonstrated that a related compound (9k: TAK-013) showed high binding affinity and potent in vitro activity with IC50 values of 0.1 nM and 0.06 nM for LHRH antagonism .

Mechanism of Action:
The thienopyrimidine core acts as an effective surrogate for other heterocyclic compounds in inhibiting the LHRH receptor. The unique methoxyurea side chain in these compounds forms intramolecular hydrogen bonds that stabilize the structure and enhance binding affinity.

Inhibition of MIF2 Tautomerase Activity

Another aspect of the biological activity of thieno[3,2-d]pyrimidine derivatives is their inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. A study reported that certain derivatives exhibited low micromolar potency against MIF2 with IC50 values ranging from 7.2 µM to 15 µM .

CompoundIC50 (µM)
Inhibitor 3a (R110)15 ± 0.8
Bromo-substituted analogue 3b7.2 ± 0.6

Case Study 1: LHRH Antagonist Efficacy

In vivo studies involving castrated male cynomolgus monkeys showed that oral administration of compound 9k resulted in nearly complete suppression of plasma LH levels at a dose of 30 mg/kg, lasting over 24 hours . This highlights the potential therapeutic application in conditions like prostate cancer where LHRH modulation is beneficial.

Case Study 2: MIF Inhibition

In another study focused on MIF inhibition, the derivatives were evaluated for their ability to inhibit MIF-mediated cellular processes. The results indicated that modifications to the thieno[3,2-d]pyrimidine structure could significantly enhance inhibitory potency against MIF tautomerase activity .

Q & A

Q. Key Parameters :

  • Temperature: 80–100°C for cyclization.
  • Solvent: DMF or acetonitrile for alkylation.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of core to benzyl chloride) .

What analytical techniques are critical for characterizing this compound?

Basic Research Question
Characterization requires:

NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6 to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 355.1) .

HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

What biological activities are associated with this compound?

Basic Research Question
Reported activities include:

  • Antimicrobial : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans via thiazole and pyrimidine interactions .
  • Anticancer : Modulates kinase pathways (e.g., PI3K/Akt) in in vitro assays, with IC50 values <10 µM .
    Mechanistic Insight : Fluorinated analogs show enhanced DNA intercalation, suggesting structure-dependent activity .

How can reaction conditions be optimized for higher yields?

Advanced Research Question
Variables to Optimize :

  • Catalysts : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency by 20% .
  • Temperature Control : Lower cyclization temperatures (70°C) reduce side-product formation .
  • Solvent Polarity : Switch from DMF to acetonitrile for better solubility of methoxybenzyl intermediates .

Q. Example Workflow :

Screen catalysts (e.g., K2CO3 vs. Cs2CO3).

Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/ethyl acetate).

How do structural modifications impact biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Findings :

Substituent Activity Change Reference
4-Methoxybenzyl↑ Lipophilicity, ↑ metabolic stability
Fluorine at para-phenyl3× potency vs. non-halogenated analogs
Methylthio groups↓ Antimicrobial activity

Q. Methodology :

  • Compare IC50 values of analogs in enzyme inhibition assays.
  • Use docking simulations (AutoDock Vina) to predict binding to Mycobacterium tuberculosis enoyl-ACP reductase .

How to resolve contradictions in reported biological data?

Advanced Research Question
Case Study : Discrepancies in antimicrobial activity (e.g., 4-methoxy vs. 4-chloro derivatives):

Experimental Variables :

  • Bacterial strain variability (e.g., S. aureus ATCC 25923 vs. clinical isolates).
  • Assay conditions (e.g., broth microdilution vs. agar diffusion) .

Mitigation :

  • Standardize protocols (CLSI guidelines).
  • Validate via orthogonal assays (e.g., time-kill curves) .

What computational approaches predict its pharmacokinetic properties?

Advanced Research Question
In Silico Tools :

  • ADMET Prediction : Use SwissADME to calculate logP (2.8), CNS permeability (-2.1), and CYP450 inhibition .
  • Molecular Dynamics : Simulate binding to human serum albumin (HSA) to assess plasma stability .

Validation : Cross-check with experimental Caco-2 permeability assays .

How to address instability during storage?

Advanced Research Question
Instability Factors :

  • Hydrolysis of the thienopyrimidine core in humid conditions.
  • Photodegradation under UV light.

Q. Solutions :

  • Store at -20°C in amber vials with desiccants.
  • Monitor purity via HPLC every 3 months .

What advanced purification techniques improve scalability?

Advanced Research Question
Techniques :

Flash Chromatography : Gradient elution (0–50% ethyl acetate in hexane) for gram-scale purification .

Prep-HPLC : Use C18 columns with 0.1% TFA in mobile phase for >98% purity .

Q. Yield Comparison :

Method Purity Yield
Recrystallization95%60%
Prep-HPLC99%45%

Can this compound be repurposed for non-antimicrobial applications?

Advanced Research Question
Emerging Applications :

  • Anticancer : Synergistic effects with cisplatin in ovarian cancer cell lines (combination index: 0.7) .
  • Neuroprotection : Inhibition of monoamine oxidase B (MAO-B) in in vitro models (IC50: 15 µM) .

Q. Methodology :

  • Screen against NCI-60 cancer cell panels.
  • Conduct in vivo pharmacokinetics in rodent models .

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